
1-Phenyl-1,4-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-1,4-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine family, which is known for its significant role in medicinal chemistry. Dihydropyridines are widely recognized for their biological activities, particularly as calcium channel blockers.
準備方法
The synthesis of 1-Phenyl-1,4-dihydropyridine-3-carboxamide typically involves the Hantzsch synthesis mechanism. This method proceeds by the cyclo-condensation of an arylaldehyde, a beta-ketoester, and ammonia, either in acetic acid or under reflux in alcohols for extended reaction periods . Another approach involves the reduction of pyridinium ions, which can yield substituted dihydropyridines . Industrial production methods often focus on optimizing yields and purity through scalable and efficient methodologies .
化学反応の分析
1-Phenyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the dihydropyridine core.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can produce a variety of functionalized dihydropyridines .
科学的研究の応用
1-Phenyl-1,4-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: Its structural similarity to nicotinamide adenine dinucleotide (NADH) makes it useful in studying redox reactions and enzyme mechanisms.
作用機序
The mechanism of action of 1-Phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure . This mechanism is similar to that of other dihydropyridine calcium channel blockers, which are widely used in the treatment of hypertension and angina .
類似化合物との比較
1-Phenyl-1,4-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological properties . For example:
Nifedipine: Known for its rapid onset of action and short duration, making it suitable for acute management of hypertension.
Amlodipine: Characterized by its long half-life, providing sustained blood pressure control with once-daily dosing.
The uniqueness of this compound lies in its specific substituents, which can be tailored to enhance its biological activity and selectivity .
特性
CAS番号 |
58971-05-4 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC名 |
1-phenyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11/h1-4,6-9H,5H2,(H2,13,15) |
InChIキー |
XBKIDSNNBHCFMZ-UHFFFAOYSA-N |
正規SMILES |
C1C=CN(C=C1C(=O)N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


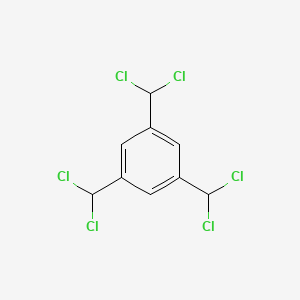
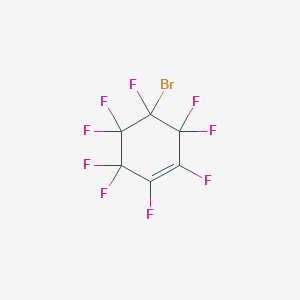
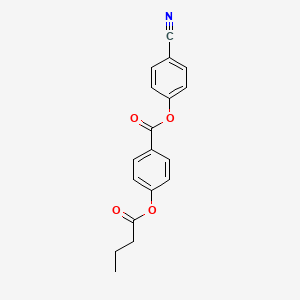
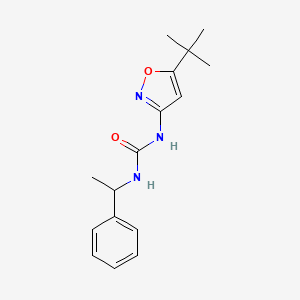
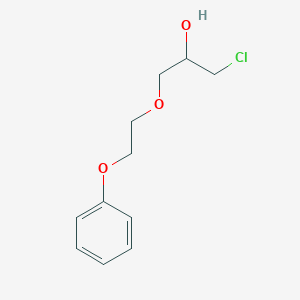
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)
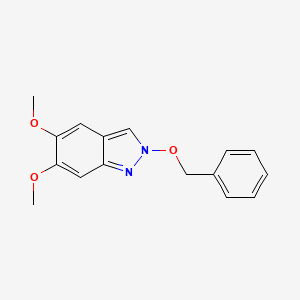
![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)

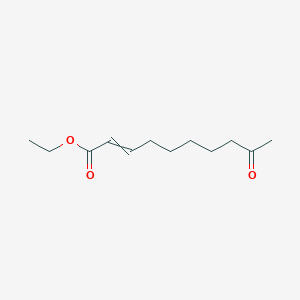
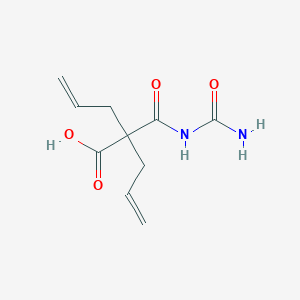
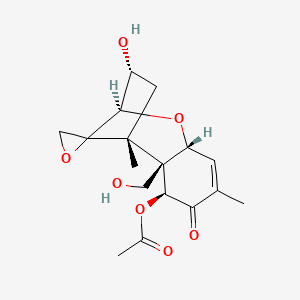

![9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14624699.png)
